(1-(Methylsulfinyl)cyclobutyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

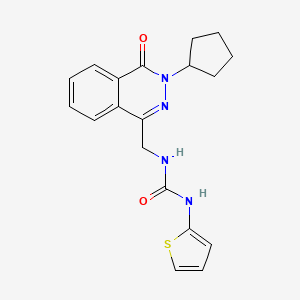

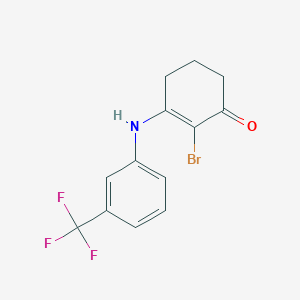

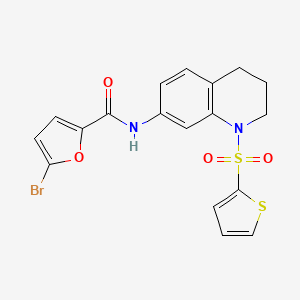

The InChI code for “(1-(Methylsulfinyl)cyclobutyl)methanamine” is 1S/C6H13NS/c1-8-6(5-7)3-2-4-6/h2-5,7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(1-(Methylsulfinyl)cyclobutyl)methanamine” is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point, melting point, and solubility, were not available in the sources I found.Scientific Research Applications

Synthesis and Characterization

Research has demonstrated methods for the efficient synthesis and characterization of compounds related to (1-(Methylsulfinyl)cyclobutyl)methanamine. For instance, the development of general and efficient methods for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent showcases advances in synthetic chemistry that could be applied to (1-(Methylsulfinyl)cyclobutyl)methanamine (Li et al., 2012). This process is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, highlighting the evolving methodologies in the synthesis of complex amines.

Metal-Catalyzed Reactions

The exploration of metal-catalyzed reactions, such as the iron-catalyzed methylation using methanol, opens new avenues for the methylation of compounds including those similar to (1-(Methylsulfinyl)cyclobutyl)methanamine (Polidano et al., 2018). This borrowing hydrogen approach presents a broad reaction scope, enabling the methylation of ketones, indoles, oxindoles, amines, and sulfonamides with high yields, suggesting potential pathways for modifying (1-(Methylsulfinyl)cyclobutyl)methanamine for various applications.

Antimicrobial Activities

The design and synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety, starting from compounds structurally akin to (1-(Methylsulfinyl)cyclobutyl)methanamine, have shown significant antimicrobial activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010). This indicates the potential of (1-(Methylsulfinyl)cyclobutyl)methanamine derivatives in contributing to the development of new antimicrobial agents, offering a promising direction for future research.

Asymmetric Synthesis

The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines highlights the versatility of such compounds in producing highly enantioenriched amines, including those with complex structures similar to (1-(Methylsulfinyl)cyclobutyl)methanamine (Ellman, Owens, & Tang, 2002). This methodology is significant for its high yields and the broad range of aldehydes and ketones that can be used, underscoring the potential for synthesizing (1-(Methylsulfinyl)cyclobutyl)methanamine derivatives with specific chiral properties.

properties

IUPAC Name |

(1-methylsulfinylcyclobutyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-9(8)6(5-7)3-2-4-6/h2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHBAMNMUUANAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1(CCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Methylsulfinyl)cyclobutyl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

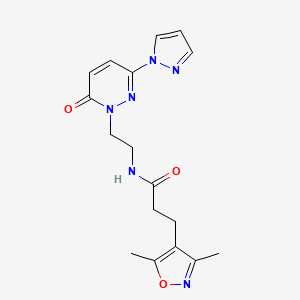

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)

![4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2829379.png)

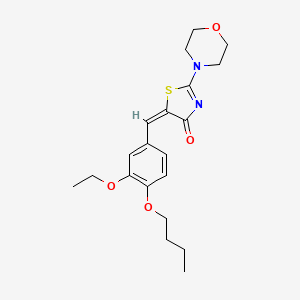

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2829389.png)

![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)